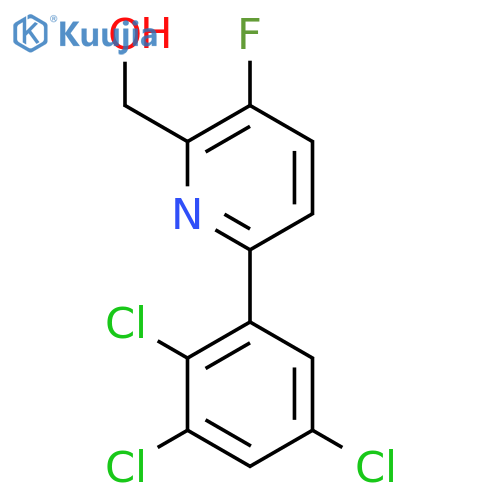Cas no 1361655-10-8 (3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol)

1361655-10-8 structure
商品名:3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol
CAS番号:1361655-10-8
MF:C12H7Cl3FNO
メガワット:306.547483682632
CID:4966224
3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol
-
- インチ: 1S/C12H7Cl3FNO/c13-6-3-7(12(15)8(14)4-6)10-2-1-9(16)11(5-18)17-10/h1-4,18H,5H2
- InChIKey: GQTCMGKQQNGDLG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=CC(=C(CO)N=1)F)Cl)Cl
計算された属性
- せいみつぶんしりょう: 304.957725 g/mol
- どういたいしつりょう: 304.957725 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 33.1
- ぶんしりょう: 306.5
3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013031761-1g |
3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361655-10-8 | 97% | 1g |
1,549.60 USD | 2021-06-22 | |
| Alichem | A013031761-500mg |
3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361655-10-8 | 97% | 500mg |
782.40 USD | 2021-06-22 | |
| Alichem | A013031761-250mg |
3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol |
1361655-10-8 | 97% | 250mg |
504.00 USD | 2021-06-22 |
3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
1361655-10-8 (3-Fluoro-6-(2,3,5-trichlorophenyl)pyridine-2-methanol) 関連製品
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 61549-49-3(9-Decenenitrile)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
